Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a benzo[b]thiophene core, which is a sulfur-containing heterocyclic structure, and a carboxylate ester group. The tert-butyl group attached to the benzamido moiety adds steric bulk, influencing the compound’s reactivity and properties.
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Some thiophene derivatives have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to participate in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in many biochemical processes .
Molecular Mechanism
It is known that similar compounds can participate in Suzuki–Miyaura cross-coupling reactions, which involve oxidative addition and transmetalation .
Preparation Methods
The synthesis of Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the selective oxidation of benzo[b]thiophene derivatives, followed by esterification and amide formation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Scientific Research Applications
Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with unique properties, such as polymers and dyes.
Comparison with Similar Compounds
Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:
Methyl benzo[b]thiophene-2-carboxylate: Lacks the benzamido and tert-butyl groups, resulting in different reactivity and applications.
Benzo[b]thiophene-2-carboxylic acid methyl ester: Similar core structure but different functional groups, affecting its chemical behavior and uses. The presence of the tert-butyl and benzamido groups in this compound provides unique steric and electronic properties, making it distinct from other related compounds.
Properties
IUPAC Name |
methyl 3-[(4-tert-butylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-21(2,3)14-11-9-13(10-12-14)19(23)22-17-15-7-5-6-8-16(15)26-18(17)20(24)25-4/h5-12H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZOAZKRDJZLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.